molecular formula C11H18N2O5S2 B2870116 L-gamma-Glutamyl-S-allylthio-L-cysteine CAS No. 94504-37-7

L-gamma-Glutamyl-S-allylthio-L-cysteine

Cat. No.: B2870116
CAS No.: 94504-37-7
M. Wt: 322.39
InChI Key: VTEHWEWRSAXLHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-gamma-Glutamyl-S-allylthio-L-cysteine: is a dipeptide compound that consists of L-glutamic acid and L-cysteine linked by a gamma-glutamyl bond. This compound is known for its presence in various biological systems and its potential health benefits. It is particularly noted for its role in the metabolism of glutathione, a crucial antioxidant in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-gamma-Glutamyl-S-allylthio-L-cysteine typically involves the coupling of L-glutamic acid and L-cysteine through a peptide bond formation. This process can be achieved using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms that can produce the compound through fermentation processes. These methods are advantageous due to their scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

L-gamma-Glutamyl-S-allylthio-L-cysteine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol (DTT) for reduction. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide bond .

Major Products Formed

The major products formed from these reactions include disulfide-linked dimers and various substituted derivatives of the original compound .

Scientific Research Applications

L-gamma-Glutamyl-S-allylthio-L-cysteine is a compound found within the Allium genus of plants . Research indicates that this compound, and others closely related, have roles in suppressing soilborne diseases and possess various biological activities .

Biosynthesis and Function in Allium Plants

S-Alk(en)yl-L-cysteine sulfoxides, including this compound, are pharmaceutically significant secondary metabolites in Allium plants . Biosynthesis involves S-alk(en)ylation of glutathione, followed by the removal of glycyl and γ-glutamyl groups and S-oxygenation .

Garlic contains γ-glutamyl transpeptidases (GGTs) that catalyze the removal of the γ-glutamyl moiety from a biosynthetic intermediate of S-allyl-L-cysteine sulfoxide (alliin) . These GGTs, encoded by AsGGT1, AsGGT2, and AsGGT3 genes, exhibit deglutamylation activity toward γ-glutamyl-S-allyl-L-cysteine, a putative alliin biosynthetic intermediate .

Role in Soil Suppressiveness

γ-glutamyl-S-allyl-l-cysteine (GSAC) found in Allium fistulosum (Welsh onion) can significantly suppress Fusarium wilt diseases . Application of GSAC to soils increased the relative abundance of Pseudomonas, Burkholderia-Caballeronia-Paraburkholderia, and Bdellovibrio . The suppressiveness of GSAC-amended soil is generated by the activity of antagonistic bacteria .

Activities and Applications

γ-Glutamyl-S-allylcysteine demonstrates an antiglycative effect, along with radical-scavenging and metal-chelating capacities . It can be used for research purposes in areas such as anti-infection, immunology/inflammation, and metabolic enzyme/protease studies .

Mechanism of Action

The mechanism of action of L-gamma-Glutamyl-S-allylthio-L-cysteine involves its participation in the gamma-glutamyl cycle, which is crucial for the synthesis and metabolism of glutathione. The compound acts as a substrate for gamma-glutamyl transpeptidase, an enzyme that catalyzes the transfer of the gamma-glutamyl group to various acceptor molecules. This process is essential for maintaining cellular redox balance and protecting cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-gamma-Glutamyl-S-allylthio-L-cysteine is unique due to the presence of the allylthio group, which may confer additional biological activities and health benefits compared to its analogs. This structural feature distinguishes it from other gamma-glutamyl peptides and enhances its potential as a therapeutic agent .

Properties

IUPAC Name

2-amino-5-[[1-carboxy-2-(prop-2-enyldisulfanyl)ethyl]amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O5S2/c1-2-5-19-20-6-8(11(17)18)13-9(14)4-3-7(12)10(15)16/h2,7-8H,1,3-6,12H2,(H,13,14)(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTEHWEWRSAXLHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSSCC(C(=O)O)NC(=O)CCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name L-gamma-Glutamyl-S-allylthio-L-cysteine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038515
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

148 - 149 °C
Record name L-gamma-Glutamyl-S-allylthio-L-cysteine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038515
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.